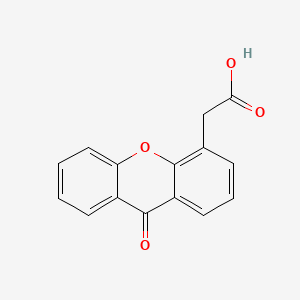

9H-Xanthene-4-acetic acid, 9-oxo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“9H-Xanthene-4-acetic acid, 9-oxo-” is a chemical compound with the molecular formula C15H10O4 . It has been studied as a potential antitumor agent .

Synthesis Analysis

The synthesis of “9H-Xanthene-4-acetic acid, 9-oxo-” and its analogues has been explored in the context of developing potential antitumor agents .

Molecular Structure Analysis

The molecular structure of “9H-Xanthene-4-acetic acid, 9-oxo-” consists of a xanthene core with an acetic acid side chain . The molecular weight is 254.24 g/mol .

Physical And Chemical Properties Analysis

“9H-Xanthene-4-acetic acid, 9-oxo-” has a molecular weight of 254.24 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its XLogP3-AA value is 2.4, suggesting moderate lipophilicity .

科学的研究の応用

Pharmacology: Antitumor Agent Development

9H-Xanthene-4-acetic acid, 9-oxo-: has been studied for its potential as an antitumor agent. A notable derivative, 5,6-dimethylxanthone-4-acetic acid (DMXAA) , was developed as an anti-tumor agent and entered phase III clinical trials . This compound and its analogs have shown promise in inducing cytokine production and stimulating the immune response to target cancer cells .

Biochemistry: Enzyme Inhibition

In the field of biochemistry, xanthone derivatives, including 9H-Xanthene-4-acetic acid, 9-oxo- , have been explored for their enzyme inhibitory activities. These compounds have been associated with α-glucosidase inhibition , which is significant in the management of diabetes by modulating glucose levels .

Medicinal Chemistry: Antimicrobial Activity

Carboxyxanthones, a category that includes 9H-Xanthene-4-acetic acid, 9-oxo- , have been tested for antimicrobial activity against various organisms such as Escherichia coli and Staphylococcus aureus . Their ability to combat fungal infections caused by Candida albicans has also been documented, showcasing their potential in developing new antimicrobial agents .

Organic Synthesis: Chemical Building Blocks

The compound serves as an important building block in organic synthesis. It has been utilized in the synthesis of complex xanthone structures through reactions like the Friedel–Crafts reaction and Ullmann-ether coupling . These synthetic strategies are crucial for creating biologically active xanthone derivatives with diverse pharmacological activities .

Chemical Engineering: Process Optimization

In chemical engineering, 9H-Xanthene-4-acetic acid, 9-oxo- is involved in process optimization studies. Its synthesis and handling require careful consideration of safety data sheets, which detail measures for dealing with skin and eye irritation, respiratory irritation, and other hazards. This information is vital for designing safe and efficient industrial processes .

Materials Science: Functional Materials Development

Research in materials science has investigated the use of xanthone derivatives in the development of functional materials. The unique properties of 9H-Xanthene-4-acetic acid, 9-oxo- could be harnessed to create materials with specific optical or electronic characteristics, although direct applications in this field are still emerging .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Xanthone derivatives, a class of compounds to which 9h-xanthene-4-acetic acid, 9-oxo- belongs, have been reported to show promising biological activities .

Mode of Action

Xanthone derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Xanthone derivatives have been found to influence a multitude of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Xanthone derivatives have been reported to exhibit a variety of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .

特性

IUPAC Name |

2-(9-oxoxanthen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGYSGBNWQSGJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189087 |

Source

|

| Record name | Xanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35614-21-2 |

Source

|

| Record name | Xanthenone-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)

![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)